



# ACR-368 OncoSignature™ Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACR-368, also known as prexasertib, is a selective small molecule inhibitor of the checkpoint kinases CHK1 and CHK2, critical regulators of the DNA damage response (DDR) pathway.[1] In oncology, targeting the DDR is a promising strategy, particularly in tumors with specific dependencies on these pathways for survival. The ACR-368 OncoSignature™ test is a companion diagnostic developed by Acrivon Therapeutics to identify patients most likely to respond to ACR-368 treatment.[2] This test is based on the Acrivon Predictive Precision Proteomics (AP3) platform, which utilizes quantitative proteomics to measure disease-driving mechanisms directly within the tumor.[3][4] The OncoSignature™ test has received Breakthrough Device designation from the U.S. Food and Drug Administration (FDA) for identifying patients with ovarian and endometrial cancer who may benefit from ACR-368.[5][6]

These application notes provide a detailed overview of the scientific principles and a representative protocol for the ACR-368 OncoSignature™ testing procedure.

# **Principle of the Technology**

The ACR-368 OncoSignature<sup>™</sup> test is a quantitative multiplex immunofluorescence (mIF) assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies.[7][8] The core of the assay is the measurement of a proprietary panel of three "functionally orthogonal" protein biomarkers.[7][8] While the specific identities of these biomarkers are proprietary to Acrivon



Therapeutics, their selection is guided by the AP3 platform. This platform employs high-resolution mass spectrometry-based phosphoproteomics to identify key protein phosphorylation events and signaling pathways that are predictive of sensitivity to ACR-368.[3] [4][9]

A tumor sample is classified as OncoSignature-positive if the quantitative scores for all three biomarkers are above their pre-determined thresholds.[7] Patients with OncoSignature-positive tumors are considered candidates for ACR-368 monotherapy.[10]

# **Data Presentation**

Clinical trial data has demonstrated the predictive power of the ACR-368 OncoSignature™ test in identifying patients who are likely to respond to ACR-368.

| Cancer<br>Type                       | Patient<br>Cohort          | Number of<br>Patients (n) | Confirmed<br>Overall<br>Response<br>Rate (ORR) | p-value | Reference |
|--------------------------------------|----------------------------|---------------------------|------------------------------------------------|---------|-----------|
| Ovarian and<br>Endometrial<br>Cancer | OncoSignatur<br>e-Positive | 10                        | 50%                                            | 0.0038  | [10]      |
| Ovarian and<br>Endometrial<br>Cancer | OncoSignatur<br>e-Negative | 16                        | 0%                                             | 0.0038  | [10]      |
| Endometrial<br>Cancer                | OncoSignatur<br>e-Positive | 8                         | 62.5%                                          | 0.009   | [5][6]    |
| Endometrial<br>Cancer                | OncoSignatur<br>e-Negative | 15                        | 6.7%                                           | 0.009   | [6]       |

# **Experimental Protocols**

The following is a representative protocol for a multiplex immunofluorescence assay on FFPE tissue, analogous to the OncoSignature™ testing workflow. Note: The specific antibodies and



reagents used in the actual ACR-368 OncoSignature™ test are proprietary. This protocol is for illustrative purposes.

## I. Sample Preparation

- Sectioning: Cut 4-5 μm thick sections from the FFPE tumor block using a microtome.
- Mounting: Float the sections in a water bath and mount them on positively charged slides.
- Baking: Bake the slides in an oven at 60°C for at least 1 hour to adhere the tissue.

## II. Deparaffinization and Rehydration

- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in two changes of 95% ethanol for 3 minutes each.
- Immerse slides in 70% ethanol for 3 minutes.
- · Rinse slides in deionized water for 5 minutes.

## III. Antigen Retrieval

- Place slides in a pressure cooker containing a suitable antigen retrieval buffer (e.g., citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).
- Heat the pressure cooker to 121°C and maintain for 10-20 minutes.
- Allow the pressure cooker to cool down before opening.
- Rinse slides in deionized water and then in a wash buffer (e.g., PBS or TBS).

# IV. Multiplex Immunofluorescence Staining (Tyramide Signal Amplification)

This protocol utilizes a sequential staining approach with tyramide signal amplification (TSA) to enable the use of multiple primary antibodies from the same host species.



#### Staining Cycle 1 (Biomarker 1)

- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes. Rinse with wash buffer.
- Protein Block: Apply a protein blocking solution (e.g., normal goat serum) for 30-60 minutes.
- Primary Antibody 1: Incubate with the primary antibody for Biomarker 1 at the optimized concentration for 1 hour at room temperature or overnight at 4°C. Rinse with wash buffer.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 30-60 minutes. Rinse with wash buffer.
- Tyramide Signal Amplification: Incubate with the first fluorescently labeled tyramide reagent (e.g., Opal™ 520) for 5-10 minutes. Rinse with wash buffer.
- Antibody Stripping: Perform another round of antigen retrieval (as in step III) to strip the primary and secondary antibodies from the previous cycle.

Staining Cycles 2 and 3 (Biomarkers 2 and 3)

- Repeat steps 4.1 to 4.6 for Biomarker 2, using a different fluorescently labeled tyramide reagent (e.g., Opal™ 570).
- Repeat steps 4.1 to 4.6 for Biomarker 3, using a third fluorescently labeled tyramide reagent (e.g., Opal™ 690).

#### Final Staining

- Counterstain: After the final TSA step, counterstain the nuclei with DAPI for 5-10 minutes.
- Mounting: Rinse the slides and mount with a coverslip using an appropriate mounting medium.

## V. Image Acquisition and Analysis

• Scanning: Scan the slides using a multispectral imaging system (e.g., Akoya Biosciences PhenoImager®).



- Spectral Unmixing: Use image analysis software to spectrally unmix the fluorescent signals from the different Opal dyes and DAPI.
- Image Analysis:
  - Cell Segmentation: Segment individual cells based on the DAPI nuclear stain and a tumor marker (e.g., cytokeratin) to define the tumor compartment.
  - Biomarker Quantification: Measure the mean fluorescence intensity of each biomarker within the nucleus of each segmented tumor cell.
  - Scoring: Apply a pre-defined threshold for each biomarker to classify cells as positive or negative. The percentage of positive tumor cells for each biomarker is calculated.
  - OncoSignature™ Classification: A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their pre-specified thresholds.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: ACR-368 inhibits CHK1/2, leading to mitotic catastrophe.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: OncoSignature™ testing workflow from biopsy to classification.



## **Logical Relationship**



Click to download full resolution via product page

Caption: Treatment stratification based on OncoSignature™ test results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. acrivon.com [acrivon.com]
- 2. Acrivon Therapeutics Reports Positive ACR-368 Data for Endometrial Cancer and Appoints New Chief Medical Officer | Nasdaq [nasdaq.com]
- 3. acrivon.com [acrivon.com]
- 4. acrivon.com [acrivon.com]
- 5. Acrivon Therapeutics Announces FDA has Granted Breakthrough Device Designation for ACR-368 OncoSignature Assay for Endometrial Cancer - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- 6. onclive.com [onclive.com]
- 7. acrivon.com [acrivon.com]
- 8. acrivon.com [acrivon.com]
- 9. acrivon.com [acrivon.com]
- 10. Acrivon Therapeutics Reports Initial Positive Clinical Data for ACR-368 and Pipeline Program Progress Today at Corporate R&D Event - Acrivon Therapeutics, Inc. [ir.acrivon.com]



 To cite this document: BenchChem. [ACR-368 OncoSignature™ Testing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787821#acr-368-oncosignature-testing-procedure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com